molecular formula C25H30BrN3O B12534471 4-(10-Bromodecyloxy)-2,6-bis(2-pyridyl)pyridine CAS No. 662151-80-6

4-(10-Bromodecyloxy)-2,6-bis(2-pyridyl)pyridine

Cat. No.: B12534471
CAS No.: 662151-80-6
M. Wt: 468.4 g/mol
InChI Key: RBCFMCLUEAVKBF-UHFFFAOYSA-N
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Description

4-(10-Bromodecyloxy)-2,6-bis(2-pyridyl)pyridine is a complex organic compound that features a bromodecyloxy group attached to a pyridine ring, which is further substituted with two pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(10-Bromodecyloxy)-2,6-bis(2-pyridyl)pyridine typically involves multiple steps, starting with the preparation of the bromodecyloxy group and its subsequent attachment to the pyridine ring. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(10-Bromodecyloxy)-2,6-bis(2-pyridyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The bromodecyloxy group can be oxidized under specific conditions.

    Reduction: The pyridine rings can be reduced to form different derivatives.

    Substitution: The bromine atom in the bromodecyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while substitution could result in a variety of functionalized compounds.

Scientific Research Applications

4-(10-Bromodecyloxy)-2,6-bis(2-pyridyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-(10-Bromodecyloxy)-2,6-bis(2-pyridyl)pyridine involves its interaction with specific molecular targets and pathways. The bromodecyloxy group and pyridine rings can interact with various enzymes and receptors, leading to changes in biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(10-Bromodecyloxy)-2,6-bis(2-pyridyl)pyridine include other pyridine derivatives with different substituents. Examples include:

  • 4-(10-Chlorodecyloxy)-2,6-bis(2-pyridyl)pyridine
  • 4-(10-Methyldecyloxy)-2,6-bis(2-pyridyl)pyridine

Uniqueness

The uniqueness of this compound lies in its specific bromodecyloxy substitution, which imparts distinct chemical and physical properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.

Properties

CAS No.

662151-80-6

Molecular Formula

C25H30BrN3O

Molecular Weight

468.4 g/mol

IUPAC Name

4-(10-bromodecoxy)-2,6-dipyridin-2-ylpyridine

InChI

InChI=1S/C25H30BrN3O/c26-15-9-5-3-1-2-4-6-12-18-30-21-19-24(22-13-7-10-16-27-22)29-25(20-21)23-14-8-11-17-28-23/h7-8,10-11,13-14,16-17,19-20H,1-6,9,12,15,18H2

InChI Key

RBCFMCLUEAVKBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OCCCCCCCCCCBr

Origin of Product

United States

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